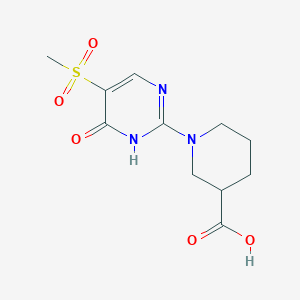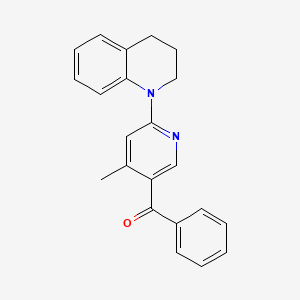![molecular formula C12H22N2O2 B13013136 tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)
tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(8R)-6-azaspiro[34]octan-8-yl]carbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspirooctane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted carbamate derivatives .
Scientific Research Applications
tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(8R)-6-oxa-2-azaspiro[3.4]octan-8-yl]carbamate
- tert-butyl N-[(8S)-5-oxa-2-azaspiro[3.4]octan-8-yl]carbamate
- tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
Uniqueness
tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate is unique due to its specific spirocyclic structure and the presence of an azaspirooctane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
HKOSEKNVWYWWGV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


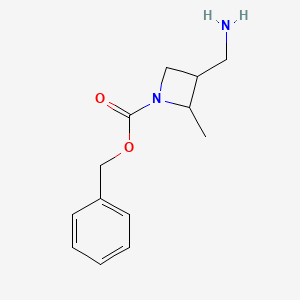
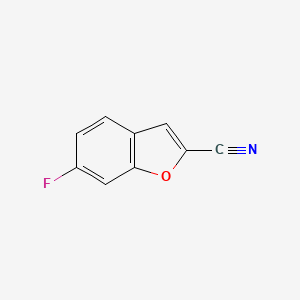
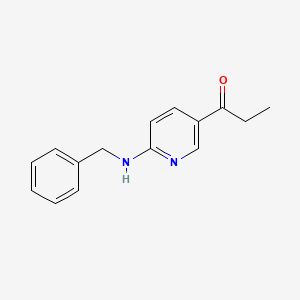


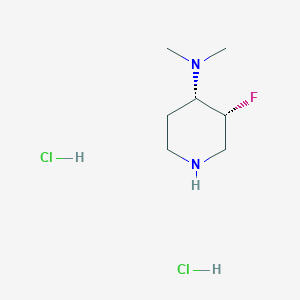
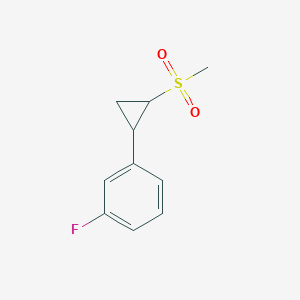
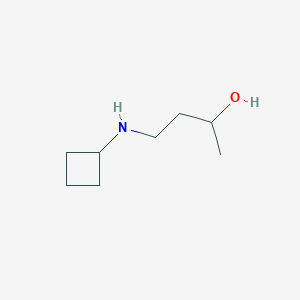
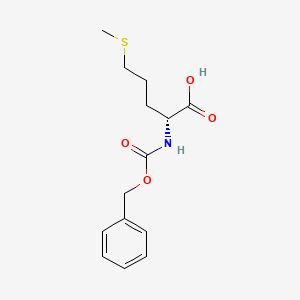
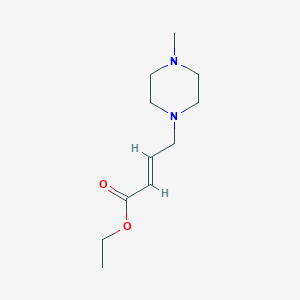
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)

